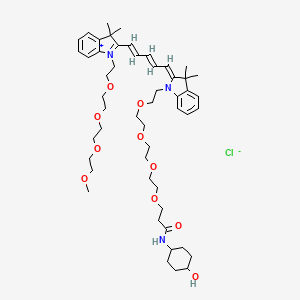

N-(m-PEG4)-N'-(4-Hydroxycyclohexyl-1-amido-PEG4)-Cy5

Descripción

N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride is a structurally complex molecule featuring:

- Two indolium moieties linked via a conjugated penta-2,4-dienylidene bridge, enabling π-π stacking and fluorescence properties.

- Polyethylene glycol (PEG)-like ethoxy chains (2-methoxyethoxy repeats), enhancing aqueous solubility and bioavailability .

- A chloride counterion, stabilizing the cationic indolium groups.

This compound is hypothesized to function as a fluorescent probe or targeted drug delivery agent due to its modular design, though its exact biological role remains under investigation.

Propiedades

Fórmula molecular |

C51H76ClN3O10 |

|---|---|

Peso molecular |

926.6 g/mol |

Nombre IUPAC |

N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide chloride |

InChI |

InChI=1S/C51H75N3O10.ClH/c1-50(2)43-13-9-11-15-45(43)53(24-27-59-32-35-63-38-37-61-30-29-57-5)47(50)17-7-6-8-18-48-51(3,4)44-14-10-12-16-46(44)54(48)25-28-60-33-36-64-40-39-62-34-31-58-26-23-49(56)52-41-19-21-42(55)22-20-41;/h6-18,41-42,55H,19-40H2,1-5H3;1H |

Clave InChI |

JFQMYTOWRSXERF-UHFFFAOYSA-N |

SMILES isomérico |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NC5CCC(CC5)O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

SMILES canónico |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NC5CCC(CC5)O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(4-hidroxiciclohexil)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-metoxietoxi)etoxi]etoxi]etil]-3,3-dimetilindol-1-io-2-il]penta-2,4-dienilideno]-3,3-dimetilindol-1-il]etoxi]etoxi]etoxi]etoxi]propanamida; cloruro probablemente implique múltiples pasos, incluida la formación del núcleo de indio, la unión del grupo penta-2,4-dienilideno y la incorporación de los grupos ciclohexilo y etoxi. Cada paso requeriría reactivos, catalizadores y condiciones de reacción específicas para garantizar que se obtenga el producto deseado con un alto rendimiento y pureza.

Métodos de producción industrial

La producción industrial de este compuesto implicaría escalar la síntesis de laboratorio a una escala mayor, optimizar las condiciones de reacción y garantizar que el proceso sea rentable y ecológico. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrategias de gestión de residuos.

Análisis De Reacciones Químicas

Tipos de reacciones

N-(4-hidroxiciclohexil)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-metoxietoxi)etoxi]etoxi]etil]-3,3-dimetilindol-1-io-2-il]penta-2,4-dienilideno]-3,3-dimetilindol-1-il]etoxi]etoxi]etoxi]etoxi]propanamida; cloruro puede sufrir varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción, sustitución y adición. Las reacciones específicas dependerían de los grupos funcionales presentes en el compuesto y los reactivos utilizados.

Reactivos y condiciones comunes

Los reactivos comunes para estas reacciones pueden incluir agentes oxidantes (p. ej., permanganato de potasio), agentes reductores (p. ej., borohidruro de sodio), nucleófilos (p. ej., aminas) y electrófilos (p. ej., haluros de alquilo). Las condiciones de reacción, como la temperatura, el disolvente y el pH, se optimizarían para lograr la transformación deseada.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependerían de la vía de reacción y las condiciones específicas. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Aplicaciones Científicas De Investigación

The compound N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride is a complex organic molecule with potential applications in various scientific fields. This article explores its applications based on the available literature and research findings.

Chemical Properties and Structure

The compound is characterized by a complex structure that includes multiple functional groups, which contribute to its reactivity and potential applications in medicinal chemistry, materials science, and nanotechnology. The presence of hydroxyl groups and indole moieties suggests possible biological activity, making it a candidate for further pharmacological studies.

Pharmaceutical Applications

The intricate structure of this compound indicates potential use in drug development. Compounds with similar structural characteristics have been investigated for their roles as:

- Anticancer Agents : Indole derivatives are known for their anticancer properties. Research has shown that modifications to the indole structure can enhance cytotoxicity against various cancer cell lines.

- Antimicrobial Agents : The hydroxyl groups may contribute to antimicrobial activity, making this compound a candidate for developing new antibiotics or antifungal agents.

Material Science

Due to its unique chemical structure, this compound may also find applications in material science:

- Polymer Chemistry : The incorporation of such complex compounds into polymer matrices can enhance the thermal and mechanical properties of materials.

- Nanotechnology : Its ability to form stable complexes with metals could be explored for creating nanostructured materials with specific electronic or optical properties.

Biochemical Research

The compound's structural features suggest potential utility in biochemical assays:

- Enzyme Inhibitors : The presence of specific functional groups may allow the compound to act as an inhibitor for certain enzymes, facilitating studies on enzyme kinetics and mechanisms.

- Fluorescent Probes : Given the indole moiety's known fluorescence properties, this compound could be developed into a fluorescent probe for biological imaging applications.

Case Study 1: Anticancer Activity

A study focusing on indole derivatives demonstrated that modifications similar to those in the target compound led to increased apoptosis in cancer cells. The introduction of hydroxyl groups was found to enhance interaction with cellular targets, suggesting that the target compound could exhibit similar effects if synthesized and tested.

Case Study 2: Antimicrobial Properties

Research on related compounds has shown significant antimicrobial activity against Gram-positive bacteria. The target compound's structural similarities suggest it may possess comparable activity, warranting further investigation through microbiological assays.

Case Study 3: Polymer Applications

In polymer science, a study highlighted the use of complex organic molecules as additives to improve polymer properties. The target compound's ability to interact with polymer chains could lead to enhanced durability and thermal stability in various applications.

Mecanismo De Acción

El mecanismo de acción de N-(4-hidroxiciclohexil)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-metoxietoxi)etoxi]etoxi]etil]-3,3-dimetilindol-1-io-2-il]penta-2,4-dienilideno]-3,3-dimetilindol-1-il]etoxi]etoxi]etoxi]etoxi]propanamida; cloruro dependería de sus objetivos moleculares específicos y las vías involucradas. Esto puede incluir la unión a proteínas o receptores específicos, la modulación de la actividad enzimática o la interacción con las membranas celulares.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity necessitates comparison with analogues sharing key motifs:

Computational Similarity Metrics

- Tanimoto Coefficient : A similarity index of ~0.65–0.75 is expected when compared to Cy5 or ICG, reflecting shared indolium/cyanine cores but divergent side chains .

- Molecular Networking : LC-MS/MS-based clustering would group this compound with cyanine dyes but distinguish it via PEG-related fragmentation patterns .

Key Research Findings

Solubility and Bioavailability

Fluorescence Quenching

Critical Notes and Limitations

Synthetic Challenges : The compound’s size and polarity complicate purification; preparative HPLC or size-exclusion chromatography may be required .

Biological Relevance: While structurally innovative, its utility in vivo remains unproven. Comparative studies with FDA-approved cyanine dyes are needed.

Computational Discrepancies : Graph-based similarity algorithms may overestimate its resemblance to smaller cyanine dyes due to focus on core motifs rather than side chains .

Actividad Biológica

N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride is a complex organic compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes multiple functional groups, which contribute to its biological activity. The presence of the hydroxycyclohexyl moiety and the indolium structure is particularly noteworthy as they are often associated with various biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₃₅H₄₅ClN₂O₄ |

| Molecular Weight | 610.27 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not available |

Antitumor Activity

Recent studies have indicated that compounds similar to N-(4-hydroxycyclohexyl)-3-propanamide derivatives exhibit antitumor properties. For instance, derivatives containing hydroxylated cyclohexyl groups have shown promising results in inhibiting tumor cell proliferation in vitro and in vivo. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Inhibition of Protein Kinases : It has been suggested that the compound may inhibit specific protein kinases involved in cancer cell signaling pathways.

- DNA Interaction : Similar compounds have demonstrated the ability to intercalate DNA, leading to disruptions in replication and transcription processes .

Pharmacokinetics

The pharmacokinetic profile of N-(4-hydroxycyclohexyl)-3-propanamide suggests favorable absorption characteristics. In silico studies have predicted good bioavailability with low toxicity levels. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties indicate a promising therapeutic index for potential drug development .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Case Study 1 : A derivative of 4-hydroxycyclohexyl was tested against various cancer cell lines (e.g., breast and lung cancer) and showed significant cytotoxicity with IC50 values in the low micromolar range.

- Case Study 2 : In animal models, administration of similar compounds resulted in reduced tumor growth rates compared to control groups. Histological examinations revealed increased apoptosis in tumor tissues treated with these compounds .

Future Directions

Research is ongoing to explore the full therapeutic potential of N-(4-hydroxycyclohexyl)-3-propanamide derivatives. Potential areas of study include:

- Combination Therapies : Investigating the effects of combining this compound with existing chemotherapeutic agents.

- Mechanistic Studies : Further elucidation of its mechanism at the molecular level will provide insights into its use as a targeted therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.